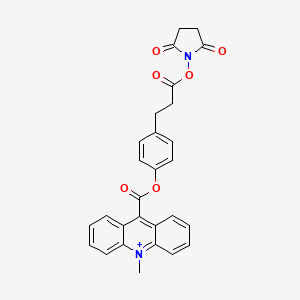

Acridinium NHS ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

87198-88-7 |

|---|---|

Molecular Formula |

C28H23N2O6+ |

Molecular Weight |

483.5 g/mol |

IUPAC Name |

[4-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]phenyl] 10-methylacridin-10-ium-9-carboxylate |

InChI |

InChI=1S/C28H23N2O6/c1-29-22-8-4-2-6-20(22)27(21-7-3-5-9-23(21)29)28(34)35-19-13-10-18(11-14-19)12-17-26(33)36-30-24(31)15-16-25(30)32/h2-11,13-14H,12,15-17H2,1H3/q+1 |

InChI Key |

ZDVWPPFTKCGYBB-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OC4=CC=C(C=C4)CCC(=O)ON5C(=O)CCC5=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Acridinium Nhs Esters

Established Synthetic Pathways for Acridinium (B8443388) NHS Esters

The synthesis of Acridinium NHS esters is a well-documented process that involves several key stages, each allowing for specific chemical modifications to tailor the final properties of the molecule.

Precursor Synthesis and Acridinium Core Derivatization

The construction of the central acridinium ring is the foundational step in the synthesis of these chemiluminescent labels. Traditional methods often begin with the synthesis of an acridone (B373769), which is then converted to the acridinium salt. nih.govthieme-connect.de A common approach involves the addition of an organometallic nucleophile to an acridone, followed by protonation and dehydration to yield the aromatic acridinium core. nih.gov However, this pathway can involve challenging steps, long reaction times, and difficult purifications. nih.govthieme-connect.de

More contemporary and efficient strategies have been developed. One such method utilizes a Friedel-Crafts reaction between symmetrical triarylamine precursors and a benzoyl chloride derivative to construct the acridinium core. nih.govthieme-connect.de Another innovative approach involves the direct conversion of a xanthylium salt into the corresponding acridinium salt. This key transformation has been shown to be efficient and scalable, providing access to a variety of acridinium dyes. nih.govnih.gov The process is facilitated by the sequential addition of an amine and an acid, leading to a rapid and high-yield conversion. thieme-connect.de

Derivatization of the acridinium core itself, such as the introduction of substituents onto the carbocyclic rings, is also a strategy for modifying the compound's properties. researchgate.net However, these modifications can involve longer, multi-step syntheses and may lead to challenges in selectivity and purification. researchgate.net

N-Hydroxysuccinimide Ester Activation Strategies

A crucial feature of these acridinium compounds is the N-hydroxysuccinimide (NHS) ester group, which serves as a reactive handle for covalent linkage to biological molecules like proteins and nucleic acids. materwin.comcardiff.ac.uk The NHS ester is an active group that readily reacts with primary and secondary amines on biomolecules to form stable amide bonds.

The introduction of the NHS ester is typically achieved by reacting a precursor molecule containing a carboxylic acid with N-hydroxysuccinimide. For example, a common precursor like p-hydroxy-phenylpropionic acid N-hydroxysuccinimide ester can be reacted with an acridine-9-carboxylic acid derivative. google.com The synthesis often involves activating the acridine-9-carboxylic acid, for instance by converting it to acridine-9-carbonyl chloride, before reacting it with the NHS-containing phenol (B47542). google.com This creates the phenyl ester linkage with the NHS moiety positioned for subsequent conjugation reactions. The linker group, containing the NHS ester, can be attached at various positions, including the phenoxy leaving group, the nitrogen atom of the acridinium ring, or one of the carbocyclic rings of the acridinium core. researchgate.netcardiff.ac.uk

Quaternary Acridinium Nitrogen Formation via N-Alkylation

The final step in forming the stable, chemiluminescent acridinium ester is the N-alkylation of the acridine (B1665455) nitrogen atom, which creates the quaternary acridinium salt. google.com This quaternization is essential for the compound's reactivity in the chemiluminescent reaction.

The alkylation is typically performed after the esterification of the 9-carboxyacridine. google.com Various alkylating agents can be used, with methyl trifluoromethanesulfonate (B1224126) (methyl triflate) being a common and effective choice. researchgate.netcardiff.ac.uk The reaction is usually carried out in a dry, inert solvent. For instance, an acridine ester precursor can be stirred with methyl triflate in dry dichloromethane (B109758) (DCM) to yield the final N-methylacridinium trifluoromethanesulfonate salt. researchgate.net Other N-alkyl groups can be introduced to modulate the properties of the acridinium ester. For example, N-sulfopropyl groups have been used, and synthetic strategies exist to manipulate these groups, such as converting an N-(3-chloropropyl) precursor to attach a sulfobetaine (B10348) zwitterion. rsc.org

Rational Design and Structural Derivatization of Acridinium NHS Esters

The rational design of acridinium NHS esters focuses on modifying their chemical structure to optimize performance characteristics such as light output, emission kinetics, and stability. rsc.org This is achieved by strategically placing different functional groups on the acridinium scaffold.

Modulation of Substituents on the Acridinium Ring

Modifying the substituents on the acridinium ring is a key strategy for fine-tuning the properties of the chemiluminescent label. researchgate.netrsc.org While modifications on the leaving group are common, altering the acridinium core itself offers another avenue for optimization. researchgate.net Structural modifications, such as N-arylation and the introduction of bulky groups like tert-butyl substituents, have been implemented to prevent catalyst deactivation through dealkylation or nucleophilic addition. nih.gov

Introducing linker arms at different positions on the acridinium ring system can also influence the compound's properties. For example, attaching the NHS ester linker group via an alkylene spacer to one of the carbocyclic rings, rather than the more common placement on the leaving group or the acridinium nitrogen, represents a significant structural modification. researchgate.netcardiff.ac.uk These structural changes can impact the molecule's stability and interaction with its environment. rsc.org

| Modification Strategy | Purpose | Example Substituent/Modification | Reference(s) |

| N-Arylation | Prevent dealkylation | N-phenyl group | nih.gov |

| Introduction of Bulky Groups | Prevent nucleophilic addition | tert-butyl groups at C-2 and C-7 | nih.govyoutube.com |

| Linker Arm Placement | Alter stability and reactivity | Linker attached to carbocyclic ring | researchgate.netcardiff.ac.uk |

| N-Alkyl Group Variation | Improve stability and kinetics | N-sulfopropyl, N-sulfobetaine | rsc.org |

Impact of Electron-Donating and Electron-Withdrawing Groups on Reactivity and Luminescence

The electronic nature of substituents on the acridinium ring has a profound effect on the compound's chemiluminescent properties. researchgate.netresearchgate.net The introduction of electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule, thereby influencing the efficiency and wavelength of light emission. google.comrsc.org

Studies have shown a correlation between the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, at the C-2 and/or C-7 positions of the acridinium ring and increased light output. researchgate.net These groups push electron density into the aromatic system, which can enhance the quantum yield of the chemiluminescent reaction. researchgate.netyoutube.com The presence of a second electron-donating group, such as a hydroxy or alkoxy group, can further decrease the energy gap between the excited state and ground state of the resulting acridone, leading to a red-shift in the emitted light. google.com

Conversely, electron-withdrawing groups on the phenoxy leaving group, such as halogens, are known to play an important role in the stability and reactivity of the ester. researchgate.netresearchgate.net These groups can influence the rate of the chemiluminescent reaction, which is initiated by the attack of a hydroperoxide anion at the C-9 position of the acridinium ring. researchgate.netnih.gov

| Substituent Type | Position | Effect | Example Group | Reference(s) |

| Electron-Donating | C-2 and/or C-7 on Acridinium Ring | Increased light output | Methoxy (-OCH₃) | researchgate.net |

| Electron-Donating | Acridinium Ring | Red-shift in light emission | Hydroxy (-OH), Alkoxy (-OR) | google.com |

| Electron-Withdrawing | Phenoxy Leaving Group | Affects stability and reaction rate | Bromo (-Br), Cyano (-CN) | researchgate.netresearchgate.net |

Effects of Steric Hindrance from Ring Substituents

The strategic placement of substituents on the rings of acridinium NHS esters plays a critical role in modulating their reactivity and stability, primarily through steric hindrance. The introduction of bulky groups in close proximity to the ester bond can physically obstruct the approach of nucleophiles, such as water or hydroxide (B78521) ions, thereby influencing the synthetic accessibility and subsequent hydrolytic stability of the molecule.

Research has demonstrated that incorporating methyl groups at the 2- and 6-positions of the phenoxy ring of the leaving group provides significant steric shielding to the ester linkage. scrvt.com This modification has been shown to dramatically improve the hydrolytic stability of the acridinium ester at neutral pH, a crucial factor for their application in clinical diagnostics. scrvt.comcardiff.ac.uk For instance, dimethyl acridinium esters (DMAE) exhibit substantially less degradation over time compared to their unsubstituted counterparts, with one study showing almost no loss of chemiluminescent activity after a week at 37°C, whereas the unshielded version lost 90% of its activity under the same conditions. scrvt.com

The steric environment is also a key consideration in the synthetic methodologies themselves, particularly in solid-phase peptide synthesis where acridinium esters are used as labels. The steric hindrance originating from the polymer support can significantly affect the efficiency of coupling reactions. rsc.org Therefore, the selection of activating groups for the synthesis must be guided by their performance in the context of the resin-bound substrate, which may not directly correlate with their reactivity in solution. rsc.org The three-dimensional structure of proteins also presents steric challenges, making it difficult to increase immobilization capacity simply by increasing the density of functional groups on a two-dimensional surface. acs.org

The interplay between steric effects and electronic properties of substituents is complex. While bulky groups can enhance stability, they can also influence the kinetics of the chemiluminescent reaction. The careful selection of substituents, considering their size and position on both the acridinium core and the phenolic leaving group, is therefore essential for fine-tuning the properties of the acridinium NHS ester for specific applications. cardiff.ac.uk

Modification of Phenolic Leaving Groups

Influence of Substituents on Chemiluminescence Kinetics

The electronic nature and position of substituents on the phenolic ring can profoundly affect the kinetics of the chemiluminescent reaction. The introduction of electron-withdrawing groups on the phenyl ester moiety can lead to stronger chemiluminescence intensities, particularly under neutral pH conditions. semanticscholar.orgresearchgate.net For example, acridinium esters with electron-withdrawing groups like cyano, methoxycarbonyl, and nitro groups at the 4-position of the phenyl ring have been shown to exhibit strong light emission at pH 7 and 8. researchgate.netresearchgate.net

Conversely, the presence of electron-donating groups in the ortho positions of the phenyl ring, combined with an electron-acceptor group in the para position, has been found to increase emission by more than four times compared to the unsubstituted derivative. mdpi.com The steric effects of substituents in the ortho positions of the phenoxy group also play a significant role in determining the properties of the acridinium ester. researchgate.netresearchgate.net There is, however, little correlation between the pKa values of the associated phenols and the chemiluminescent properties, indicating that a combination of steric and electronic factors governs the light emission characteristics. researchgate.net

The type of surfactant used in the assay can also interact with the acridinium ester structure to modulate chemiluminescence. Cationic surfactants like cetyltrimethylammonium chloride (CTAC) can accelerate emission kinetics and increase light output. researchgate.netmdpi.com Interestingly, the most significant improvements in chemiluminescent parameters are often achieved when a hydrophobic acridinium ring is paired with a hydrophilic phenolic leaving group. mdpi.com

The table below summarizes the effects of different substitution patterns on the phenolic leaving group on the chemiluminescence properties of acridinium esters.

| Substituent Position | Substituent Type | Effect on Chemiluminescence | Reference |

| 4-position | Electron-withdrawing (e.g., -CN, -NO2) | Stronger intensity at neutral pH | researchgate.netresearchgate.net |

| 2,6-positions | Electron-donating | Increased emission (with para electron-acceptor) | mdpi.com |

| 2,6-positions | Methyl groups | "Flash" or "glow" kinetics depending on other substituents | researchgate.net |

| General | Ortho-substituents | Significant steric effects on properties | researchgate.netresearchgate.net |

Strategies for Enhanced Hydrolytic Stability

A major challenge in the application of acridinium esters is their susceptibility to hydrolysis, which leads to a loss of chemiluminescent signal. Several strategies have been developed to enhance their stability, primarily focusing on modifications to the phenolic leaving group.

One of the most effective approaches is the introduction of bulky substituents at the ortho positions of the phenoxy ring. As previously mentioned, the inclusion of two methyl groups flanking the phenolic ester bond provides steric hindrance that protects the ester from hydrolytic cleavage. scrvt.com This has resulted in acridinium esters with excellent shelf life and onboard reagent stability in automated immunoassay systems. scrvt.com

Another successful strategy involves replacing the phenolic ester leaving group with a sulfonamide moiety. cardiff.ac.uk This class of acridinium compounds demonstrates enhanced hydrolytic stability without compromising the light output, combining the advantages of stability with efficient chemiluminescence. cardiff.ac.uk

Furthermore, the development of specific diluents for acridinium ester conjugates can also contribute to their stability. These diluents, often containing a mixture of protein stabilizers, chelating agents, and other additives, help to protect the conjugate from hydrolysis and extend its shelf life. google.com

The table below highlights key strategies for improving the hydrolytic stability of acridinium esters.

| Modification Strategy | Mechanism | Outcome | Reference |

| 2,6-dimethyl substitution on phenoxy ring | Steric hindrance of the ester bond | Significantly improved stability at neutral pH | scrvt.com |

| Replacement of phenolic ester with sulfonamide | Inherent stability of the sulfonamide linkage | Enhanced hydrolytic stability with retained light output | cardiff.ac.uk |

| Use of stabilizing diluents | Protection of the conjugate from hydrolysis | Extended storage life of reagents | google.com |

Advanced Linker Incorporation and Functionalization

Hydrophilic Linkers for Improved Aqueous Compatibility

The acridinium ring system is inherently hydrophobic. To counteract this, hydrophilic linkers are often incorporated into the structure of the acridinium ester. These linkers improve the water solubility of the label, which is essential for its use in biological assays. google.comgoogle.com Improved aqueous compatibility can lead to a higher loading of the label onto antibodies before encountering problems with precipitation and aggregation. google.com

Several types of hydrophilic linkers have been successfully employed:

Polyethylene Glycol (PEG): PEG is a biocompatible, non-immunogenic polymer that is soluble in both aqueous and organic solvents. google.com Its incorporation into acridinium esters, for example, as hexa(ethylene) glycol (HEG), enhances hydrophilicity. scrvt.com

Sulfonated Groups: The introduction of hydrophilic sulfoalkyl groups, such as an N-sulfopropyl (NSP) group on the acridinium nitrogen, increases the water solubility of the label. scrvt.comgoogle.com

Peptides and Amino Acids: Linkers derived from short peptides (e.g., diglycine, triglycine) or sulfonated amino acids (e.g., cysteic acid, homocysteic acid) can increase aqueous solubility through hydrogen bonding with water molecules. google.com

The use of hydrophilic linkers not only improves solubility but can also lead to reduced non-specific binding of the conjugate, which in turn enhances the signal-to-noise ratio and improves assay sensitivity. scrvt.com

The table below lists some examples of hydrophilic linkers used in acridinium esters and their benefits.

| Linker Type | Example | Benefit | Reference |

| Polyethylene Glycol | Hexa(ethylene) glycol (HEG) | Enhanced hydrophilicity | scrvt.com |

| Sulfonated Alkyl Group | N-sulfopropyl (NSP) | Increased water solubility, reduced non-specific binding | scrvt.comgoogle.com |

| Peptides | Diglycine, Triglycine | Increased aqueous solubility via hydrogen bonding | google.com |

| Sulfonated Amino Acids | Cysteic acid, Homocysteic acid | Increased aqueous solubility | google.com |

Bifunctional Linkers for Specific Bioconjugation

Bifunctional linkers possess two distinct reactive groups, enabling the covalent linkage of two different molecules. In the context of acridinium NHS esters, these linkers are instrumental in creating specific and stable conjugates with biomolecules. They are essential tools in building drug delivery systems and diagnostic reagents. biosynsis.com

Bifunctional linkers can be classified as either homobifunctional or heterobifunctional:

Homobifunctional Linkers: These linkers have two identical reactive groups. For example, a linker with an NHS ester at each end can be used for crosslinking. lumiprobe.com However, their use can sometimes lead to undesirable polymerization and intramolecular crosslinking.

Heterobifunctional Linkers: These are more commonly used for specific bioconjugation as they possess two different reactive groups. nih.gov A typical heterobifunctional linker for antibody conjugation might contain an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group. nih.govnih.gov This allows for a more controlled and directed conjugation process.

The choice of bifunctional linker can also influence the properties of the final conjugate. For instance, hydrophilic heterobifunctional linkers containing a sulfonate or PEG group can allow for the conjugation of hydrophobic molecules at a higher ratio without causing aggregation of the antibody conjugate. nih.gov

The table below provides examples of functional groups found in bifunctional linkers used for bioconjugation.

| Linker Type | Reactive Group 1 | Reactive Group 2 | Application | Reference |

| Heterobifunctional | N-hydroxysuccinimide (NHS) ester | Maleimide | Antibody-drug conjugation | nih.gov |

| Heterobifunctional | NHS ester | Dibenzocyclooctyne (DBCO) | Click chemistry applications | lumiprobe.com |

| Homobifunctional | NHS ester | NHS ester | Crosslinking of molecules | lumiprobe.com |

Chemiluminescence Mechanisms and Kinetic Investigations of Acridinium Nhs Esters

Fundamental Chemiluminescent Reaction Pathway

The chemiluminescence of acridinium (B8443388) NHS esters is a well-orchestrated sequence of chemical reactions initiated by an oxidizing agent in an alkaline environment. This process ultimately leads to the emission of light, a phenomenon that has been harnessed for various sensitive detection applications in clinical diagnostics. materwin.comnih.gov The fundamental pathway involves the formation of a peroxide adduct, its subsequent transformation into high-energy intermediates, and the final decomposition that releases a photon.

Peroxide Adduct Formation and Subsequent Decomposition

The chemiluminescent reaction of acridinium esters is triggered by alkaline hydrogen peroxide. materwin.com The process begins with the nucleophilic attack of a hydroperoxide ion (OOH⁻) on the electron-deficient C-9 carbon atom of the acridinium ring. google.comresearchgate.netmdpi.com This initial step results in the formation of a transient peroxide adduct. researchgate.net This adduct is a crucial, albeit unstable, precursor in the reaction sequence. The subsequent decomposition of this adduct is a cascade of reactions that ultimately leads to the generation of an electronically excited product. researchgate.net While the exact intermediates have been a subject of investigation, it is understood that this decomposition pathway involves the cleavage of the ester bond, releasing the phenoxy group. researchgate.net

Proposed Dioxetane and Dioxetanone Intermediates

Following the formation of the initial peroxide adduct, the reaction is proposed to proceed through the formation of highly strained, four-membered ring intermediates. google.com These high-energy molecules, specifically a dioxetane or a dioxetanone, are considered the immediate precursors to the light-emitting species. researchgate.netcardiff.ac.uk The formation of a dioxetanone intermediate, in particular, has been suggested as a key step in the pathway. materwin.com However, some theoretical studies have also proposed that the direct formation of the excited state acridone (B373769) from the initial peroxide adduct might be an energetically more favorable path. materwin.com The decomposition of these unstable cyclic intermediates is the critical event that releases the energy required for light emission. google.com

Kinetic Parameters and Factors Influencing Chemiluminescence Output

The efficiency and kinetics of the light emission from acridinium NHS esters are not constant but are significantly influenced by the surrounding chemical environment. Key factors such as the pH of the solution and the presence of surfactants can dramatically alter the rate and intensity of the chemiluminescent reaction.

Role of pH in Pseudobase Equilibrium and Light Emission Modulation

The pH of the reaction medium plays a critical role in the chemiluminescence of acridinium esters. The reaction is initiated under alkaline conditions, which are necessary to generate the hydroperoxide anion required for the initial nucleophilic attack. google.com However, at high pH values, a competing non-chemiluminescent reaction can occur, leading to a decrease in light output. This competing reaction involves the formation of a "pseudobase," a non-luminescent adduct formed by the addition of a hydroxide (B78521) ion to the C-9 position of the acridinium ring. nih.gov The formation of this pseudobase is an equilibrium process, and controlling the pH is crucial to maximize the chemiluminescent pathway while minimizing the formation of the inactive pseudobase. nih.gov For some acridinium esters, an optimal pH range for light emission has been identified, which represents a balance between efficient triggering of the chemiluminescent reaction and suppression of pseudobase formation. cardiff.ac.uk

Influence of Surfactants and Micellar Environments on Emission Characteristics

The presence of surfactants, particularly cationic surfactants like cetyltrimethylammonium chloride (CTAC), has a profound effect on the chemiluminescence of acridinium esters. researchgate.netmdpi.com These surfactants form micelles in aqueous solutions, creating a microenvironment that can significantly enhance the light-emitting reaction. psu.edu The micellar environment provides a region of lower polarity compared to the bulk aqueous solution, which is believed to be more conducive to the formation of the key dioxetane and dioxetanone intermediates. rsc.org

| Surfactant Type | Effect on Emission Kinetics | Effect on Integral Efficiency | Reference |

|---|---|---|---|

| Cationic (e.g., CTAC, CTAB) | Substantial Increase | Moderate Increase | mdpi.com |

| Anionic (e.g., SDS) | Decrease | Decrease | mdpi.com |

Effects of Solvent Polarity on Reaction Efficiency

The efficiency of the chemiluminescent reaction of acridinium esters is significantly influenced by the polarity of the solvent. While aqueous environments are common for many biological assays, research indicates that the chemiluminescence efficiency of acridinium esters, much like luminol (B1675438), is often enhanced in non-aqueous solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile. researchgate.netresearchgate.netnih.gov

Computational studies using Density Functional Theory (DFT) have provided deeper insights into these solvent effects. By examining the thermodynamic and kinetic profiles of the chemiluminescence pathway versus competitive "dark" pathways, researchers have modeled how different solvents impact the reaction. These studies suggest that nonpolar solvents may offer a more favorable environment for the light-emitting reaction. researchgate.net

A computational analysis of a related acridinium thioester, which shares the core acridinium structure, compared the reaction's free energy profile in water, chloroform, and n-pentane. The results indicated that the energy profile of the reaction steps leading to light emission is more favorable in less polar and nonpolar solvents compared to the aqueous phase. researchgate.net Specifically, the decomposition of the key cyclic intermediate to form the excited-state product was shown to be more efficient in nonpolar environments. researchgate.net These theoretical findings suggest that solvents like methylcyclohexane, n-hexane, and n-pentane could potentially improve the chemiluminescent characteristics of acridinium-based labels. researchgate.netnih.gov

Table 1: Calculated Relative Free Energy (ΔGrel) for Light-Emitting Pathway Steps of Acridinium Thioester in Different Solvents This table illustrates the conceptual findings from computational studies on how solvent polarity affects the thermodynamics of the chemiluminescence reaction. Lower relative free energy suggests a more favorable reaction step.

| Reaction Step | Water (High Polarity) | Chloroform (Low Polarity) | n-Pentane (Nonpolar) |

|---|---|---|---|

| Formation of Intermediate | Higher ΔGrel | Lower ΔGrel | Lowest ΔGrel |

| Decomposition to Excited State | Higher ΔGrel | Lower ΔGrel | Lowest ΔGrel |

Temperature Dependence of Chemiluminescence Kinetics

Temperature is a critical parameter affecting the kinetics of acridinium ester reactions, particularly the stability of the ester itself. The desired chemiluminescence reaction competes with a non-luminescent hydrolysis pathway, where the ester linkage is cleaved, rendering the molecule incapable of producing light. materwin.com This hydrolytic decomposition is temperature-dependent.

Studies on the stability of acridinium ester-antibody conjugates demonstrate a clear correlation between temperature and the rate of signal loss. When conjugates are incubated in buffer solutions, the loss of chemiluminescent activity is significantly more pronounced at higher temperatures. For instance, a study comparing the stability of different acridinium ester labels conjugated to an anti-TSH monoclonal antibody at 4°C and 37°C showed a much faster decline in residual chemiluminescence at the higher temperature over a 30-day period. materwin.com

The increased rate of degradation at 37°C is attributed to the accelerated hydrolysis of the phenolic ester bond. materwin.com While this does not directly measure the kinetics of the light-producing reaction, it quantifies the kinetics of the primary competing reaction, which is crucial for determining the practical shelf-life and reliability of acridinium NHS ester-based reagents. materwin.com

Table 2: Residual Chemiluminescence of Acridinium Ester-Antibody Conjugates After 30 Days Data adapted from a study on the stability of various acridinium ester conjugates incubated at two different temperatures. materwin.com

| Acridinium Ester Label | Residual Activity at 4°C (%) | Residual Activity at 37°C (%) |

|---|---|---|

| NSP-DMAE-HEG-NHS Conjugate | ~95 | ~70 |

| Compound 1c Conjugate | ~90 | ~56 |

| Compound 1a Conjugate | ~78 | ~36 |

Quantum Yield Determinations and Optimization Strategies

Significant research has focused on optimizing the quantum yield through structural modifications. A key strategy involves the introduction of electron-donating groups onto the core acridinium ring system. Empirical studies have shown that placing electron-donating methoxy (B1213986) (-OCH₃) or other alkoxy groups at the C-2 and/or C-7 positions of the acridinium ring substantially increases the light output compared to the unsubstituted parent compound. materwin.comgoogle.com

For instance, NSP-2-OMe-DMAE and NSP-2,7-(OMe)₂-DMAE show a 1.6-fold and 2.2-fold increase in relative quantum yield, respectively, compared to the unsubstituted NSP-DMAE. materwin.comgoogle.com This enhancement is not believed to stem from an increase in the fluorescence quantum yield of the N-methylacridone product, but rather from a more efficient excitation process leading to its formation. materwin.com

Table 3: Relative Quantum Yields of Acridinium Esters with Methoxy Substituents on the Acridinium Ring Data shows the total light emitted over 5 seconds relative to NSP-DMAE, which is assigned a value of 1.0. All compounds share the same phenolic ester leaving group. materwin.comgoogle.com

| Acridinium Ester Compound | Position of Methoxy Group(s) | Relative Quantum Yield |

|---|---|---|

| NSP-DMAE | Unsubstituted | 1.0 |

| NSP-1-OMe-DMAE | C-1 | 0.5 |

| NSP-2-OMe-DMAE | C-2 | 1.6 |

| NSP-3-OMe-DMAE | C-3 | 1.0 |

| NSP-4-OMe-DMAE | C-4 | 0.3 |

| NSP-2,7-(OMe)₂-DMAE | C-2, C-7 | 2.2 |

Covalent Conjugation Chemistry and Bioconjugation of Acridinium Nhs Esters

Amine-Reactive N-Hydroxysuccinimide Ester Chemistry

The foundation of acridinium (B8443388) ester bioconjugation lies in the chemistry of the N-hydroxysuccinimide ester. NHS esters are activated forms of carboxylic acids, designed to react efficiently with nucleophiles, particularly primary amines. thermofisher.comthermofisher.comchemicalbook.com This reactivity makes them one of the most popular choices for crosslinking and labeling proteins and other amine-containing biomolecules. thermofisher.comthermofisher.com The reaction proceeds under mild, typically physiological to slightly alkaline, aqueous conditions. thermofisher.com

The core of the conjugation process is the reaction between the acridinium NHS ester and a primary amine (–NH₂). thermofisher.com These amines are readily available on biomolecules, such as at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues in proteins. thermofisher.com The nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.comthermofisher.com

This acylation reaction is highly specific for primary amines under controlled pH conditions. thermofisher.comnih.gov While side reactions with other nucleophilic groups like hydroxyl-containing amino acids (serine, threonine, tyrosine) can occur, especially with a large excess of the NHS ester, the primary amine reaction is significantly favored. nih.gov The resulting amide linkage is exceptionally stable, ensuring that the chemiluminescent acridinium label remains covalently attached to the target biomolecule throughout subsequent assay and storage conditions. thermofisher.com

To achieve efficient and consistent bioconjugation, reaction conditions must be carefully optimized. The key parameters include the molar ratio of the label to the biomolecule, the pH of the reaction buffer, and the use of organic co-solvents.

Molar Ratios: The molar ratio of this compound to the biomolecule is a critical factor that influences the degree of labeling. aatbio.com A higher ratio can lead to the incorporation of multiple labels, but excessive labeling may negatively affect the biomolecule's function, such as the binding affinity of an antibody. aatbio.com Conversely, a low ratio may result in insufficient labeling and reduced detection sensitivity. aatbio.com Typical protocols suggest starting with a 10:1 molar ratio of label to protein, with optimization often exploring ratios from 5:1 to 20:1 to find the best balance for a specific application. aatbio.comaatbio.com

pH: The reaction is strongly pH-dependent. interchim.fr The optimal pH for the reaction of NHS esters with primary amines is in the range of 7.2 to 9.0. thermofisher.comgoogle.com A slightly alkaline environment (pH 8.0-9.0) is generally recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic for the reaction to proceed efficiently. aatbio.comnih.gov However, as the pH increases, the rate of hydrolysis of the NHS ester also increases, which can compete with the desired conjugation reaction. thermofisher.cominterchim.fr Therefore, a common practice is to perform the labeling in buffers such as phosphate, sodium bicarbonate, or borate (B1201080) at a pH of approximately 8.3 to 8.5. thermofisher.cominterchim.fr

Solvents: Acridinium NHS esters often have limited solubility in purely aqueous solutions. interchim.fr Consequently, they are typically first dissolved in a small amount of an anhydrous, amine-free organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous solution of the biomolecule. aatbio.comaatbio.comgoogle.comglpbio.com The final concentration of the organic solvent in the reaction mixture should be kept low, generally below 10%, to avoid denaturation of the biomolecule, particularly proteins. aatbio.com For nucleic acid labeling, higher concentrations of organic solvents (20% to 80%) may be employed to achieve the necessary high concentrations of reactants for efficient labeling. google.com

Table 1: Recommended Starting Conditions for this compound Labeling

| Parameter | Recommended Condition | Rationale | Source(s) |

|---|---|---|---|

| Molar Ratio (Label:Protein) | 5:1 to 20:1 (start at 10:1) | Balances labeling efficiency with potential for loss of biomolecule activity. | aatbio.comaatbio.com |

| pH | 8.0 - 9.0 (optimal ~8.5) | Ensures primary amines are deprotonated and nucleophilic while managing hydrolysis. | aatbio.comthermofisher.cominterchim.fr |

| Reaction Buffer | Sodium Bicarbonate, Phosphate, Borate, HEPES | Provides a stable pH environment and is free of competing primary amines. | aatbio.comthermofisher.comaatbio.com |

| Solvent for NHS Ester | DMSO or DMF (anhydrous) | Solubilizes the this compound for addition to the aqueous reaction. | aatbio.comaatbio.comglpbio.com |

| Reaction Time | 0.5 - 4 hours | Allows for completion of the reaction at room temperature or 4°C. | thermofisher.comaatbio.comgoogle.com |

| Reaction Temperature | 4°C to 37°C | Reaction can proceed at various temperatures, with room temperature or 37°C being common. | aatbio.comgoogle.com |

Impact of Conjugation Site on Chemiluminescent Properties and Assay Performance

Conjugation at the Phenolic Moiety and Label Release Upon Activation

The conventional and most common strategy for labeling biomolecules with acridinium esters involves attaching the linker arm, which is typically activated with an N-hydroxysuccinimide (NHS) ester, to the phenolic ring. rsc.orgresearchgate.netrsc.org This approach is synthetically straightforward and has been used extensively in clinical diagnostic immunoassays. rsc.orgmaterwin.comoup.com

During the chemiluminescent reaction, which is triggered by alkaline hydrogen peroxide, the addition of a hydroperoxide ion to the C-9 carbon of the acridinium ring leads to the formation of a highly unstable dioxetanone intermediate. materwin.com This intermediate rapidly decomposes, resulting in the cleavage of the phenolic ester bond and the formation of the excited-state N-methylacridone, which is the light-emitting species. rsc.orgresearchgate.netmaterwin.com A crucial consequence of this mechanism is that the excited acridone (B373769) is liberated and released from the biomolecule to which it was originally conjugated. rsc.orgresearchgate.netrsc.org Because the emitter is freed from the potential quenching effects or micro-environmental influences of the conjugate partner (e.g., a large protein), its emission characteristics are generally insensitive to the nature of the labeled molecule. oup.com

However, this release mechanism means that the "tag" does not remain on the target after detection, which may be a limitation for specific applications where post-detection analysis of the labeled molecule is desired. researchgate.net

Conjugation at the Acridinium Nitrogen and Tag Retention Post-Chemiluminescence

An alternative conjugation strategy involves attaching the linker to the nitrogen atom of the acridinium ring. rsc.orgresearchgate.netrsc.org While synthetically more challenging due to steric hindrance at the acridinium nitrogen, this approach offers a significant advantage: the light-emitting N-alkylacridone moiety remains covalently attached to the conjugate partner after the chemiluminescent reaction. rsc.orgresearchgate.net

This "tag-retention" feature is enabled because the bond cleavage essential for light emission occurs at the phenolic ester, leaving the N-alkyl chain and the attached biomolecule intact. rsc.orgresearchgate.net This characteristic is particularly valuable for applications on surfaces, such as microarrays, where localizing the signal to a specific point is critical. aatbio.com In this configuration, since the light-emitting acridone remains attached to the protein, its chemiluminescence can be potentially influenced by the local microenvironment. rsc.org Modifications that incorporate the linker into the nitrogen substituent rather than the phenoxy leaving group have been explored to achieve this. researchgate.net

A direct comparison between the two conjugation strategies reveals key differences in their post-reaction state, which is summarized in the table below.

| Feature | Conjugation at Phenolic Moiety (Conventional) | Conjugation at Acridinium Nitrogen |

| Linker Position | On the phenolic leaving group | On the nitrogen of the acridinium ring |

| Fate of Emitter | Light-emitting acridone is cleaved and released from the conjugate. rsc.orgresearchgate.netrsc.org | Light-emitting acridone remains attached to the conjugate. rsc.orgresearchgate.net |

| Post-Reaction State | The biomolecule is no longer labeled. | The biomolecule retains the acridone tag. aatbio.com |

| Synthetic Accessibility | Generally more straightforward. rsc.org | More challenging due to steric hindrance. rsc.org |

This table summarizes the fundamental differences between the two primary sites for acridinium ester conjugation.

Steric and Electronic Effects of Conjugation Location

The specific location of conjugation and the nature of substituents on the acridinium molecule introduce steric and electronic effects that significantly impact chemiluminescent properties and assay performance. nih.govnih.gov

Steric Effects: Steric hindrance plays a crucial role in both the stability of the acridinium ester and its interactions with other molecules.

Stability: Fortifying the phenolic ring with two methyl groups flanking the ester bond sterically protects the conjugate from hydrolysis, leading to excellent shelf life and reagent stability. scrvt.com One study found that an unshielded acridinium ester lost 90% of its activity over a week at 37°C, whereas the dimethyl-shielded version showed almost no loss under the same conditions. scrvt.com Similarly, bulky methoxy(hexaethylene)glycol ether substituents were found to suppress the hydrolysis of the phenolic ester through a remote steric effect, thereby increasing the stability of the conjugate. materwin.com

Binding Interactions: The position of bulky groups can influence the ability of the molecule to interact with its target. For instance, increasing steric crowding around the acridinium ring by adding aryl substituents can hinder DNA binding interactions. nih.gov

Orientation: Conjugation at the acridinium nitrogen reverses the orientation of the acridinium ring and phenol (B47542) with respect to the surface of the labeled protein when compared to phenolic conjugation. rsc.orgresearchgate.net Despite this significant change in orientation, studies have shown it has a minimal impact on emission kinetics and spectra. rsc.orgresearchgate.netrsc.org

Electronic Effects: The electronic nature of substituents, particularly on the acridinium ring, directly influences light output.

Increased Light Output: The introduction of electron-donating groups at specific positions on the acridinium ring can substantially increase the quantum yield. materwin.com A systematic study demonstrated that placing two electron-donating methoxy (B1213986) groups at the C-2 and C-7 positions of the acridinium ring resulted in the greatest increase in light output, up to threefold. materwin.com This enhancement, however, can be suppressed by the addition of a third methoxy group at the C-4 position. materwin.com

Assay Sensitivity: This increased light yield translates directly to improved assay performance. Conjugates made with high-light-output labels have been shown to significantly improve assay sensitivity in both competitive and sandwich immunoassay formats. rsc.orgmaterwin.com For example, a study comparing BSA conjugates of a conventional label with three labels conjugated at the acridinium nitrogen found that the latter mode of conjugation led to a significant increase in light yield. rsc.org

The table below details the impact of various methoxy substitutions on the acridinium ring on relative light output (RLU).

| Compound | Substitution Position | Relative Light Output (%) |

| NSP-DMAE-HEG-NHS | Unsubstituted | 100 |

| NSP-4-OMe-DMAE | C-4 | 70 |

| NSP-3-OMe-DMAE | C-3 | 25 |

| NSP-2-OMe-DMAE | C-2 | 210 |

| NSP-2,7-(OMe)2-DMAE | C-2, C-7 | 300 |

| NSP-2,5-(OMe)2-DMAE | C-2, C-5 | 160 |

| NSP-2,4-(OMe)2-DMAE | C-2, C-4 | 120 |

| NSP-2,4,7-(OMe)3-DMAE | C-2, C-4, C-7 | 100 |

Data adapted from a study on the effects of electron-donating methoxy groups on acridinium ester light output. materwin.com The results show that substitution at the C-2 and C-7 positions yields the highest increase in chemiluminescence.

Advanced Applications and Methodological Advancements in Research Using Acridinium Nhs Esters

Performance Characterization and Stability Studies in Research Contexts

Evaluation of Light Yield and Emission Profiles

The performance of acridinium (B8443388) NHS esters is primarily defined by their chemiluminescent light output and the kinetics of the emission. Research has focused on modifying the core structure to enhance these properties for greater sensitivity in diagnostic assays. materwin.com The light-emitting entity in the reaction is the excited state acridone (B373769), which is formed following the cleavage of the phenolic ester bond upon reaction with alkaline hydrogen peroxide. materwin.com

A key finding is that the substitution of the acridinium ring with electron-donating groups significantly increases the light yield. materwin.com Studies comparing various derivatives have demonstrated that labels with 2,7-dimethoxy substitutions produce a much higher light output than unsubstituted analogs. materwin.comcardiff.ac.uk The environment also plays a role; the quantum yield of acridones increases in more hydrophobic solvents like DMSO compared to aqueous buffers. cardiff.ac.uk

The kinetics of light emission, typically a rapid flash lasting from 2 to 5 seconds, are a critical feature for high-throughput applications. materwin.comscrvt.com The rate of emission can be modulated by structural changes. For instance, acridinium esters with N-alkyl groups containing charge-neutral sulfobetaine (B10348) zwitterions demonstrate faster light emission kinetics than those with N-sulfopropyl groups. rsc.orgrsc.org Conversely, sterically shielded acridinium esters, while more stable, tend to emit light more slowly. google.com The emission wavelength can also be tuned; substitutions on the acridinium ring can shift the peak emission, with N-methylacridone, 2,7-dibromo-10-methyl-9-acridone, and 2,7-dimethoxy-10-methyl-9-acridone emitting at 430 nm, 440 nm, and 480 nm, respectively. cardiff.ac.uk

| Acridone Derivative | Peak Emission Wavelength (nm) | Relative Fluorescence Intensity (Compared to N-methylacridone) | Reference |

|---|---|---|---|

| N-methylacridone | 430 | 100% | cardiff.ac.uk |

| 2,7-dibromo-10-methyl-9-acridone | 440 | 10.6% | cardiff.ac.uk |

| 2,7-dimethoxy-10-methyl-9-acridone | 480 | Higher than N-methylacridone | cardiff.ac.uk |

Assessment of Hydrolytic Stability under Varying Experimental Conditions

A critical factor for the utility of acridinium NHS esters as labels in commercial assays is their hydrolytic stability, as decomposition leads to a loss of chemiluminescent signal. materwin.com Early acridinium esters were susceptible to hydrolysis of the ester bond between the acridinium ring and the phenol (B47542), limiting their shelf life. materwin.comgoogle.com

Significant advancements were made with the discovery that introducing steric hindrance around this vulnerable linkage dramatically improves stability. The addition of two methyl groups to the phenol ring (flanking the ester) was shown to protect the bond from hydrolysis. google.comscrvt.com One study demonstrated that this dimethyl-substituted acridinium ester (DMAE) showed virtually no loss of chemiluminescent activity after a week at 37°C, whereas an unshielded analog lost 90% of its activity under the same conditions. scrvt.com

The stability of acridinium esters is highly dependent on pH and temperature. The compounds are very stable in acidic solutions (pH < 4.8) but become less stable as the pH increases into the alkaline range, where hydrolysis is more facile. hbdsbio.com This hydrolysis is a non-luminous "dark reaction" that increases with rising pH and temperature. hbdsbio.com For example, the stability of antibody conjugates of various acridinium esters was tested at 4°C and 37°C in a buffer at pH 7.7. materwin.com The results confirmed that structurally optimized labels could retain over 95% of their chemiluminescent activity after a month at 4°C. materwin.com The development of hydrolytically stable acridinium sulfonamides, where the ester linkage is replaced by a sulfonamide moiety, represents an alternative strategy to impart stability without compromising light output. google.com

| Condition | Stability Observation | Reference |

|---|---|---|

| Acidic solution (pH < 4.8) | Very stable; conjugates can be stored for 4 weeks at room temperature without loss of quantum yield. | hbdsbio.com |

| pH > 4.8 (especially alkaline) | Stability decreases due to hydrolysis; rate increases with pH and temperature. | hbdsbio.com |

| DMAE-NHS (2',6'-dimethyl substituted) vs. unsubstituted AE at 37°C, pH 7.0 | DMAE-NHS showed no loss of activity after one week; unsubstituted AE lost 90% activity. | google.comscrvt.com |

| NSP-DMAE-HEG-NHS conjugate at 4°C, pH 7.7 | Retained ~95% of chemiluminescent activity after one month. | materwin.com |

Minimization of Non-Specific Binding in Assay Formats

Non-specific binding (NSB) is a major challenge in immunoassays, as it can lead to high background signals and reduced assay sensitivity. For acridinium ester-labeled reagents, minimizing NSB is crucial for achieving low detection limits. materwin.com Research has focused on modifying the chemical structure of the acridinium ester to reduce unwanted interactions with assay surfaces, such as magnetic microparticles. rsc.org

One of the most effective strategies is to increase the hydrophilicity of the label. scrvt.com The incorporation of an N-sulfopropyl (NSP) group on the acridinium nitrogen was an early improvement that enhanced aqueous solubility. scrvt.com A further advancement was the introduction of a hexa(ethylene)glycol (HEG) linker between the phenyl ring and the reactive NHS ester, creating a more hydrophilic and electrically neutral molecule that results in lower NSB and an improved signal-to-noise ratio. materwin.comscrvt.com

The net charge of the acridinium ester label also plays a significant role. At physiological pH, NSP-acridinium esters can form pseudobases, resulting in a net negative charge that can lead to electrostatic interactions and NSB. rsc.orgnih.gov To counteract this, charge-neutral labels have been developed. Acridinium esters containing N-alkyl groups with sulfobetaine zwitterions, which are charge-neutral, have been shown to exhibit lower non-specific binding to various magnetic microparticles compared to their negatively charged N-sulfopropyl counterparts. rsc.orgresearchgate.net In one study, a charge-neutral label demonstrated significantly lower fractional non-specific binding (fNSB) than a negatively charged one, leading to a threefold improvement in the functional sensitivity of a competitive immunoassay. materwin.com Other strategies to mitigate NSB in a general assay context include adjusting buffer pH, increasing salt concentration, and using additives like bovine serum albumin (BSA) or non-ionic surfactants. aatbio.com

Integration with Advanced Detection Technologies

The unique properties of Acridinium NHS esters, such as their high quantum yield, rapid emission kinetics, and amenability to structural modification, make them exceptionally well-suited for integration with advanced detection technologies. materwin.comscrvt.com They are a cornerstone of modern, automated, high-throughput immunochemistry platforms, such as the Siemens ADVIA Centaur® systems, which are used for a vast menu of clinical diagnostic tests. materwin.comrsc.orgscrvt.com

The fast light emission of acridinium esters, often complete within 1 to 5 seconds, is a key advantage for high-throughput analyzers. scrvt.com This rapid signal generation allows for shorter measurement cycles, enabling instruments to process a higher volume of samples per hour. google.com The development of "fast light emitting" acridinium esters permits light measurement times to be reduced to as little as 1-2 seconds, further enhancing instrument throughput. google.com

The high signal intensity and low background of the chemiluminescent reaction contribute to the exceptional sensitivity of assays using these labels, with detection limits reaching the attomole (10⁻¹⁸ mole) range. materwin.com This sensitivity is critical for the development of assays for low-concentration analytes, such as cardiac markers like high-sensitivity troponin. materwin.com For example, an acridinium ester label with enhanced light output is used in a high-sensitivity troponin assay, achieving a mean detectable concentration of 0.006 ng/mL, a significant improvement over previous generations of the assay. materwin.com The versatility of Acridinium NHS ester allows it to be used for labeling small molecules (haptens), large proteins, and nucleic acids, making it a universal labeling technology for a broad range of sandwich, competitive, and nucleic acid hybridization assays. cardiff.ac.ukscrvt.comcaymanchem.com

Luminometry and Spectral Camera Applications for Signal Measurement

The measurement of the light signal generated by this compound-labeled molecules is central to their application. This is primarily achieved through two key technologies: luminometers and spectral cameras.

Luminometers are instruments designed to measure the intensity of light emission, or chemiluminescence, from a sample. In the context of acridinium ester-based assays, a luminometer quantifies the flash of light produced upon the addition of an alkaline hydrogen peroxide solution. aatbio.commaterwin.com The data collected, often expressed in Relative Light Units (RLU), is directly proportional to the amount of labeled analyte. Modern luminometers, such as the AutoLumat Plus LB953, can measure chemiluminescence kinetics by integrating the light signal over very short intervals (e.g., 50 intervals of 0.1 seconds), providing insights into the reaction's speed and duration. materwin.com This kinetic data is crucial for optimizing assay conditions and understanding the performance of different acridinium ester derivatives. materwin.com

Spectral imaging cameras represent a more advanced application, combining spectroscopy with imaging to measure the spectrum of emitted light at each point in an image. google.comresearchgate.net This technology is particularly valuable in the development of novel acridinium compounds. By recording the complete emission spectrum, researchers can characterize new derivatives with altered light-emitting properties. google.com For example, the development of acridinium compounds that emit light in the near-infrared (NIR) region (wavelengths >590 nm) was facilitated by using a Spectrascan camera to record their emission spectra. google.com This capability is essential for creating sets of labels with distinct emission wavelengths, which is a prerequisite for the simultaneous detection of multiple analytes in a single sample, as it minimizes spectral overlap. google.com

Research has focused on modifying the structure of acridinium esters to enhance their chemiluminescent properties for these detection platforms. cardiff.ac.uk Substitutions on the acridinium ring can shift the peak emission wavelength, while modifications to the phenoxy ester group can improve hydrolytic stability, a critical factor for reagent shelf-life and performance in automated systems. cardiff.ac.ukscrvt.com

Below is a data table summarizing the chemiluminescent properties of various acridinium ester derivatives as characterized by these measurement techniques.

| Acridinium Ester Derivative | Peak Emission Wavelength (nm) | Key Findings | Relevant Instrument |

| Unsubstituted N-methylacridone | 430 | Standard emission wavelength for many acridinium ester-based assays. cardiff.ac.uk | Luminometer, Spectral Camera |

| 2,7-dibromo-10-methyl-9-acridone | 440 | Bromine substitution results in a slight bathochromic (red) shift in emission. cardiff.ac.uk | Spectral Camera |

| 2,7-dimethoxy-10-methyl-9-acridone | 480 | Methoxy (B1213986) group substitution causes a significant shift towards longer wavelengths. cardiff.ac.uk | Spectral Camera |

| 3-HS-DMAE | ~690 | A 3-(4-hydroxystyrenyl) moiety creates an extended conjugation system, resulting in near-infrared emission. google.com | Spectral Camera |

| NSP-DMAE-HEG-NHS | Not specified | Exhibits high light output and improved stability at 4°C (95% activity after 1 month) and 37°C (70% activity after 1 month). materwin.com | Luminometer |

Microfluidic and Lab-on-a-Chip System Integration for Analytical Research

The integration of this compound chemistry into microfluidic and lab-on-a-chip (LOC) platforms represents a significant methodological advancement in analytical research. nih.gov These systems, also known as micro-total-analysis-systems (µTAS), miniaturize and automate complex laboratory procedures on a small chip, often with channels and chambers of micrometer dimensions. researchgate.netumich.edu

The primary advantages of integrating acridinium ester detection with LOC technology include:

Reduced Sample and Reagent Consumption: Microfluidic devices operate with fluid volumes in the nanoliter to picoliter range, drastically reducing the amount of precious sample and expensive reagents required. nih.govumich.edu

High-Throughput Analysis: The small scale of LOC devices allows for massive parallelization, enabling hundreds or thousands of assays to be performed simultaneously on a single chip. umich.edu The rapid light kinetics of acridinium esters, which complete their emission in 1 to 5 seconds, are highly compatible with the speed required for high-throughput screening. scrvt.com

Enhanced Reaction Control: The unique fluidic behavior at the microscale allows for precise control over reaction times, concentrations, and temperature, leading to more reproducible and reliable results. researchgate.net

Acridinium NHS esters are well-suited for LOC applications due to their high sensitivity, with detection limits in the attomole range, and the simple, catalyst-free reaction mechanism. materwin.comsekbio.com Light emission is triggered simply by introducing an alkaline peroxide solution, a process easily managed within a microfluidic channel network. nih.gov This contrasts with enzymatic chemiluminescent systems like HRP-luminol, which require additional catalysts and can have their light emission impaired when coupled to biomolecules. scrvt.comnih.gov

While direct examples of research integrating Acridinium NHS esters into specific LOC devices are emerging, their extensive use in large-scale, automated immunoassay analyzers, such as the Siemens ADVIA Centaur systems, demonstrates their compatibility with the principles of fluidic control, automated reagent addition, and sensitive detection that are foundational to LOC technology. materwin.comscrvt.comrsc.org These automated systems effectively function as large-scale analytical processors, performing complex immunoassays on numerous samples with high efficiency. umich.edu The development of more compact, portable LOC devices using acridinium ester chemistry for point-of-care diagnostics is a promising area of ongoing research. researchgate.netmdpi.com

Surface-Based Detection Formats, e.g., Microarrays

Acridinium NHS esters are highly effective labels for surface-based detection formats, where the target molecule is immobilized on a solid support. Microarrays are a prominent example of this format, consisting of a collection of microscopic spots of capture probes (e.g., DNA or antibodies) attached to a solid surface, allowing for the simultaneous detection of thousands of different analytes.

A critical feature for a label in a surface-based assay is its behavior following the detection reaction. A significant advancement in this area is the development of acridinium ester variants that remain attached to their target molecule after the chemiluminescent reaction is triggered. aatbio.com For instance, conjugates derived from Lumiwox™ this compound retain their acridinium tags on the target molecule after reacting with hydrogen peroxide. aatbio.com This is a crucial advantage for surface-based formats like microarrays because it ensures the signal source remains localized at the specific spot on the array corresponding to the captured analyte. aatbio.com In contrast, other commercial acridinium esters can be cleaved from the labeled molecule during the light-generation step, which could lead to signal diffusion and reduced spatial resolution on a densely packed microarray.

The high sensitivity and high signal-to-noise ratio of acridinium esters are also particularly beneficial for microarray analysis, where the amount of captured analyte at each spot can be very low. scrvt.comsekbio.com The simple two-step chemical trigger for light production simplifies the washing and reading steps, minimizing background signal and enhancing the clarity of the results. nih.gov

Beyond microarrays, this technology is applicable to other surface-based immunoassays, such as those using magnetic microparticles as the solid phase. rsc.org In these assays, antibodies are coated onto magnetic particles, which are used to capture the target analyte from a sample. After washing steps to remove unbound components, the acridinium ester-labeled detection antibody bound to the complex emits light, which is then quantified. The low non-specific binding of certain acridinium ester derivatives to these surfaces is a key factor in achieving high assay sensitivity. rsc.org

Q & A

Q. What is the standard protocol for labeling nucleic acids with Acridinium NHS ester?

- Methodological Answer : The labeling process involves three steps:

End-protection of DNA probes : Protect 5' and 3' termini to prevent nonspecific binding.

Conjugation : Dissolve this compound (25 mM in DMSO) and combine with the DNA probe in a 1:5 molar ratio using 1M HEPES buffer (pH 8.0). Incubate at 37°C for 1 hour to allow NHS-ester-amine coupling .

Purification : Separate labeled DNA from unreacted ester via HPLC or gel filtration .

Key Advantage: Hydrolysis of unhybridized probes ensures signal specificity, as only double-stranded DNA retains chemiluminescent activity .

Q. Which buffer conditions optimize this compound conjugation efficiency?

- Methodological Answer :

Q. How does the chemiluminescence mechanism of this compound differ from luminol-based systems?

- Methodological Answer : this compound emits light via direct oxidation with H₂O₂ under alkaline conditions, requiring no enzyme catalysts (e.g., HRP) or enhancers (e.g., p-iodophenol). This reduces background noise and simplifies assay design compared to luminol systems . Signal intensity correlates with ester stability: derivatives with shorter alkyl chains (e.g., C2 spacer) exhibit higher initial luminescence but lower hydrolytic stability .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound stability across experimental conditions?

- Methodological Answer :

- Temperature and pH Dependence :

- At pH 6.0–8.0 , ester hydrolysis accelerates with increasing temperature (8°C to 37°C). For example, compound 2 (C2 spacer) loses 50% luminescence after 24 hours at 37°C but retains >80% at 8°C .

- Exception : Some derivatives (e.g., compound 9) show increased emission at 37°C due to structural rearrangements. Validate stability via time-course luminescence assays under intended storage/assay conditions .

- Structural Optimization : Replace the NHS ester with bulkier groups (e.g., sulfopropyl) to improve thermal stability without sacrificing luminescence quantum yield .

Q. What experimental strategies mitigate nonspecific adsorption of this compound in solid-phase immunoassays?

- Methodological Answer :

- Surface Blocking : Pre-treat plates with 2% Triton X-100 or BSA to minimize hydrophobic interactions .

- Derivatization : Use acridinium esters with hydrophilic substitutions (e.g., NSP-DMAE-NHS) to reduce nonspecific binding. These derivatives exhibit 30–40% lower background signal compared to unmodified esters .

- Validation : Compare signal-to-noise ratios in negative controls (e.g., scrambled DNA probes) to confirm hybridization specificity .

Q. How do structural modifications at the 10-position of Acridinium esters influence detection limits?

- Methodological Answer :

- Alkyl Chain Length : Longer chains (e.g., C6 in compound 7) reduce chemiluminescent efficiency by 70–80% compared to C2 derivatives (compound 2), likely due to steric hindrance during oxidation .

- Substituent Effects : NHS esters at the 10-position (e.g., NSP-SA-NHS) enhance conjugation efficiency but may require post-labeling purification to remove hydrolyzed byproducts .

- Quantitative Analysis : Use kinetic modeling to correlate structural parameters (e.g., electron-withdrawing groups) with luminescence decay rates .

Methodological Best Practices

- Data Contradiction Analysis : When comparing studies, account for variables like buffer composition, temperature, and ester purity. For example, discrepancies in hydrolysis rates may arise from differences in HEPES vs. phosphate buffers .

- Reproducibility : Include detailed protocols for ester storage (e.g., lyophilized at -80°C) and reconstitution (e.g., anhydrous DMSO) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.